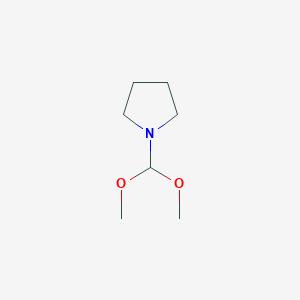

1-(Dimethoxymethyl)pyrrolidine

描述

Contextualization within the Pyrrolidine (B122466) Scaffold Research

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry and drug discovery. tandfonline.com As a five-membered saturated nitrogen heterocycle, it is a prevalent structural motif in numerous natural products, alkaloids, and pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). tandfonline.comnih.gov The significance of the pyrrolidine scaffold is largely due to its three-dimensional, non-planar structure. researchgate.netnih.gov This spatial arrangement, arising from its sp³-hybridized carbon atoms, allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. nih.govnih.gov

The stereochemical complexity of the pyrrolidine ring, which often contains multiple chiral centers, is crucial for defining the specific interactions with biological targets like proteins and enzymes. researchgate.netnih.gov Its structural flexibility and ability to serve as a versatile synthetic handle have made it a preferred choice for medicinal chemists aiming to optimize the biological activity and physicochemical properties of drug candidates. tandfonline.comresearchgate.net Consequently, the functionalization of the pyrrolidine ring, including substitution on the nitrogen atom, is a major focus of research to develop novel therapeutic agents for a wide range of diseases. tandfonline.comresearchgate.net

Significance of the N-Dimethoxymethyl Moiety in Synthetic Strategy and Chemical Reactivity

The N-dimethoxymethyl group imparts unique reactivity to the pyrrolidine nitrogen, distinguishing it from simple alkylamines or amides. This functionality can be viewed as an N,O-acetal, which serves a dual role in synthetic chemistry.

Synthetic Strategy: The primary synthetic route to 1-(dimethoxymethyl)pyrrolidine involves the reaction of pyrrolidine with formaldehyde (B43269) and methanol (B129727) in an acidic medium. An alternative approach involves the thermal decomposition of a 2,5-dihydro-1,3,4-oxadiazole in the presence of pyrrolidine, which generates dimethoxycarbene that inserts into the N-H bond. tandfonline.com

In synthetic planning, the N-dimethoxymethyl group can function as a protecting group. organic-chemistry.org Specifically, it is a masked form of an N-formyl group. Under acidic hydrolysis, the acetal (B89532) is cleaved to reveal the corresponding N-formylpyrrolidine. This protective strategy allows other functional groups in a molecule to undergo reactions under conditions that would otherwise affect a free amine or a different functional group. organic-chemistry.org

Chemical Reactivity: The attachment of two heteroatoms (nitrogen and oxygen) to the same carbon atom in the N-CH(OR)₂ moiety, which is then attached to the pyrrolidine nitrogen, creates what is known as an anomeric amide system. mdpi.com This arrangement significantly alters the electronic properties and reactivity compared to standard amides. mdpi.commdpi.com In a typical amide, resonance stabilization occurs between the nitrogen lone pair and the carbonyl group, resulting in a planar and relatively unreactive bond. wikipedia.org However, in anomeric amides like this compound, this resonance is greatly reduced. mdpi.com

This reduction in resonance leads to a more pyramidal nitrogen atom and a destabilized, more reactive N-C bond. mdpi.com The reactivity is characterized by susceptibility to nucleophilic attack and the ability to act as a precursor to N-acyliminium ions upon treatment with a Lewis or Brønsted acid. These reactive intermediates can then be trapped by various nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the position alpha to the nitrogen. This unique reactivity makes this compound a valuable tool for constructing more complex heterocyclic systems.

Overview of Current Research Trajectories and Underexplored Domains

Current research primarily utilizes this compound and related structures as intermediates in the synthesis of more complex molecular architectures, particularly for pharmaceutical applications. The strategic importance of the pyrrolidine scaffold in drug design ensures continued interest in its derivatives. tandfonline.comnih.gov For instance, complex molecules incorporating both pyrrolidine and dimethoxymethyl-substituted rings have been investigated as potent inhibitors for therapeutic targets like fibroblast growth factor receptor 4 (FGFR4), which is implicated in cancer. smolecule.com Similarly, related thiazolidine (B150603) structures bearing a dimethoxymethyl group are being explored for their potential pharmacological properties. ontosight.ai

An underexplored domain is the full exploitation of the unique "anomeric amide" reactivity of this compound in novel synthetic methodologies. While the concept is established, its application in cascade reactions or complex natural product synthesis remains an area with significant potential for discovery. mdpi.com Furthermore, while the parent compound is viewed as a synthetic intermediate, its own biological activity profile has not been extensively reported. A thorough investigation into the specific biological effects of this compound could reveal unforeseen applications. The development of catalytic, enantioselective reactions using the N-acyliminium ion generated from this compound is another promising, yet not fully developed, research trajectory.

Structure

3D Structure

属性

IUPAC Name |

1-(dimethoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-9-7(10-2)8-5-3-4-6-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMOEKZVKFIWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(N1CCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520164 | |

| Record name | 1-(Dimethoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5564-73-8 | |

| Record name | 1-(Dimethoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Dimethoxymethyl Pyrrolidine and Its N Substituted Analogs

Direct N-Acetalization and Related Formations

The most direct route to 1-(dimethoxymethyl)pyrrolidine involves the formation of the N,O-acetal on the nitrogen atom of the pyrrolidine (B122466) ring. This is typically accomplished by reacting a suitable precursor with an orthoester.

A common and effective method for synthesizing N-(dimethoxymethyl) compounds involves the reaction of an N-formyl precursor with an orthoformate, such as trimethylorthoformate, under acidic conditions. A patented procedure illustrates this transformation on a complex pyrrolidine derivative. google.com The reaction of 1-(2-naphthoyl)-3-(RS)-(4-(4-fluorophenyl)piperidinylcarbonyl)-4-(SR)-formylpyrrolidine with trimethylorthoformate and a catalytic amount of p-toluenesulfonic acid (TsOH·H₂O) in methanol (B129727) at reflux yields the corresponding 4-(1,1-dimethoxymethyl)pyrrolidine derivative. google.com

This general principle of acetal (B89532) formation from an aldehyde (or its equivalent) and an orthoester is a widely used transformation in organic synthesis. google.com The reaction proceeds via protonation of the formyl group, followed by nucleophilic attack of methanol (generated from the orthoester or used as solvent), and subsequent elimination of water to form the stable acetal.

A related electrochemical method involves the methoxylation of N-formylpyrrolidine. syrris.com Studies using a microfluidic electrolysis cell have shown that high conversions (≥90%) to the methoxylated product can be achieved in a single pass, enabling the production of several grams of product per hour with good selectivity under optimized conditions. syrris.com This high-throughput flow chemistry approach presents a modern alternative for synthesizing precursors to N-(dimethoxymethyl)pyrrolidine. syrris.com

Table 1: Synthesis of Acetal via Formyl Derivative

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 1-(2-naphthoyl)-3-(RS)-(4-(4-fluorophenyl)piperidinylcarbonyl)-4-(SR)-formylpyrrolidine | Trimethylorthoformate, TsOH·H₂O, Methanol | 1-(2-naphthoyl)-3-(RS)-(4-(4-fluorophenyl)piperidinylcarbonyl)-4-(SR)-(1,1-dimethoxymethyl)pyrrolidine | google.com |

| Ethyl 2-formylpyridine-4-carboxylate | Trimethyl orthoformate, Pyridinium toluene-4-sulphonate, Methanol | Ethyl 2-(dimethoxymethyl)pyridine-4-carboxylate | google.com |

| N-formylpyrrolidine | Electrolysis in Methanol | N-methoxymethylpyrrolidine | syrris.com |

Brønsted acids are crucial catalysts for acetalization reactions. acs.org Their primary role is to activate the carbonyl group (or its equivalent) towards nucleophilic attack. In the synthesis of this compound derivatives from formylpyrrolidines, acids like p-toluenesulfonic acid (a Brønsted acid) are employed to facilitate the reaction with trimethylorthoformate. google.com

While direct Brønsted acid-catalyzed N-acetalization of pyrrolidine itself is plausible, much of the reported Brønsted acid catalysis in pyrrolidine synthesis focuses on the formation of the ring itself. For example, the highly enantioselective intramolecular hydroamination of alkenes to form chiral pyrrolidines can be catalyzed by Brønsted acids. nih.gov In these reactions, a thiourea (B124793) group can act as both a directing and activating group through hydrogen bonding with the Brønsted acid and the double bond. nih.gov Similarly, Brønsted acids like triflimide (Tf₂NH) have been used to catalyze aza-Ferrier reactions of N,O-allenyl acetals to produce β-amino-α-methylene aldehydes, showcasing their utility in complex transformations involving nitrogen heterocycles. acs.org These methods, while not directly forming the N-dimethoxymethyl group, underscore the broad applicability of Brønsted acid catalysis in the synthesis of functionalized pyrrolidines that could be precursors for N-acetalization. nih.govacs.org

Broader Pyrrolidine Ring Construction Strategies Applicable to N-Functionalization

Instead of functionalizing a pre-existing pyrrolidine, numerous strategies focus on constructing the pyrrolidine ring with specific functionalities that can be later converted to the desired N-substituent.

The development of stereoselective methods to synthesize substituted pyrrolidines is of significant interest due to their prevalence in bioactive molecules and as chiral ligands. acs.org These methods often yield N-protected or N-unsubstituted pyrrolidines that are ideal substrates for subsequent N-functionalization.

Key stereoselective strategies include:

[3+2] Annulation Reactions: An efficient approach to densely functionalized pyrrolidines involves the Lewis acid-promoted [3+2] annulation of 1,3-bis(silyl)propenes with N-Ts-α-amino aldehydes. This method can create up to four contiguous stereocenters with high diastereoselectivity. acs.org The resulting N-tosylated pyrrolidine can be deprotected to liberate the free amine for subsequent reaction to form the N,O-acetal.

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with dipolarophiles is a powerful tool for pyrrolidine synthesis. Silver-catalyzed 1,3-dipolar cycloadditions between chiral N-tert-butanesulfinylazadienes and azomethine ylides produce densely substituted proline derivatives with high regio- and diastereoselectivity. acs.org The N-sulfinyl group can be removed to allow for further functionalization.

Diverted N-H Insertion: Metal-catalyzed reactions of diazocarbonyl compounds with β-aminoketone derivatives provide a highly stereoselective route to functionalized pyrrolidines. nih.gov Catalysts based on rhodium, copper, or iron can promote this process, which starts as a metallocarbene N-H insertion but is diverted by an intermolecular aldol (B89426) reaction to form highly substituted proline derivatives. nih.gov

These advanced cyclization strategies provide access to complex pyrrolidine scaffolds. The common feature is the presence of an N-protecting group (like Ts or Boc) or a free N-H group, which is the synthetic handle for introducing the dimethoxymethyl group in a post-cyclization step.

Table 2: Selected Stereoselective Pyrrolidine Synthesis Methods

| Method | Key Reagents/Catalyst | Product Type | Potential for N-Functionalization | Reference |

|---|---|---|---|---|

| [3+2] Annulation | N-Ts-α-amino aldehydes, 1,3-bis(silyl)propenes, Lewis Acid | N-Tosylated Pyrrolidines | Detosylation to free amine | acs.org |

| 1,3-Dipolar Cycloaddition | Chiral N-tert-butanesulfinylazadienes, Azomethine Ylides, Ag₂CO₃ | N-Sulfinyl Proline Derivatives | Removal of sulfinyl group | acs.org |

| Diverted N-H Insertion | β-aminoketone derivatives, diazocarbonyl compounds, Rh₂(OAc)₄ | Highly substituted Proline Derivatives | N-H available for functionalization | nih.gov |

Electrosynthesis offers a green and powerful alternative for constructing and functionalizing heterocyclic compounds. rsc.org

An electrocatalytic radical ene-yne cyclization has been developed for the stereoselective synthesis of chlorotrifluoromethylated pyrrolidines. nsf.gov This method uses anodically coupled electrolysis where CF₃ and Cl radicals are generated from stable, solid precursors (CF₃SO₂Na and MgCl₂) and their reaction with a 1,6-enyne is controlled by a manganese catalyst. rsc.orgnsf.gov

Furthermore, selective electrochemical oxidation of functionalized pyrrolidines provides an efficient route to pyrrolidinones. organic-chemistry.orgacs.org This aminoxyl-mediated Shono-type oxidation uses a cost-effective stainless-steel electrode and is highly compatible with various functional groups, making it a scalable and practical alternative to conventional methods. organic-chemistry.orgnih.gov While this method forms a lactam, the pyrrolidine starting materials are often N-protected, and the transformation highlights the utility of electrochemistry in modifying the pyrrolidine core. organic-chemistry.org

Derivatization of the this compound Framework

The 1-(dimethoxymethyl) group is best viewed as a protected or precursor form of the N-H or N-formyl group. Its synthetic utility lies in its ability to be readily converted into reactive intermediates. Under acidic conditions, N,O-acetals like this compound can be hydrolyzed back to the parent amine (pyrrolidine) and formaldehyde (B43269) dimethyl acetal.

Alternatively, treatment with a Lewis acid or a strong Brønsted acid can lead to the formation of a highly reactive N-acyliminium ion. This electrophilic intermediate can be trapped by a wide variety of nucleophiles, enabling the introduction of diverse substituents at the alpha-position to the nitrogen. This reactivity is fundamental to the use of such compounds in synthetic chemistry, for example, in the Pictet-Spengler reaction or related cyclizations.

While specific examples starting directly from this compound are not extensively documented in the reviewed literature, the derivatization of analogous structures is known. For instance, the derivatization of piperidines with nitrogen functionality is a well-established field, involving acylation, chloroformylation, and isocyanate addition to the nitrogen atom after deprotection. google.com The 1-(dimethoxymethyl) group serves as a stable protecting group that can be removed under specific acidic conditions to unmask the reactive N-H functionality for these transformations.

Chemical Transformations at Peripheral Positions of the Pyrrolidine Ring

The pyrrolidine ring, while generally stable, can undergo a variety of chemical transformations at its peripheral carbon atoms, allowing for the introduction of diverse functional groups. These modifications are crucial for the synthesis of complex N-substituted pyrrolidine analogs with tailored properties.

One of the prominent strategies for functionalizing the pyrrolidine ring is through direct C-H bond functionalization. This modern approach allows for the direct introduction of substituents onto the saturated heterocyclic core, often with high regioselectivity. For instance, metal-free direct C-H functionalization of pyrrolidine has been reported to yield pyrrolinium-based ionic liquid crystals. rsc.org This transformation involves the creation of a partially unsaturated pyrrolidine ring, which can then be further elaborated. rsc.org While not directly demonstrated on this compound, this methodology suggests a potential pathway for the functionalization of its pyrrolidine ring.

Another powerful method for pyrrolidine ring modification is the construction of the ring itself through cyclization reactions. Phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles have been developed to construct functionalized 2,4-disubstituted pyrrolidines. acs.org This method provides an efficient route to N-heterocyclic α-amino nitriles via a 5-endo-trig cyclization. acs.org

Furthermore, the synthesis of functionalized pyrrolidines can be achieved through ring contraction of larger heterocyclic systems. A photo-promoted ring contraction of pyridines using silylborane has been shown to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov These products serve as versatile synthons for the synthesis of variously substituted and functionalized pyrrolidines. osaka-u.ac.jpnih.gov

The introduction of acyl groups at the 2-position of the pyrrolidine ring has also been achieved. One-pot stereoselective synthesis of 2-acylpyrrolidines can be accomplished from N-(propargylic)hydroxylamines through the in situ generation of azomethine ylides and their subsequent 1,3-dipolar cycloaddition with maleimides. exlibrisgroup.com

Radical vinylation presents another avenue for functionalizing the pyrrolidine ring. The α-vinylation of N-acylpyrrolidines using vinyl bromides with an electron-withdrawing substituent at the β-position proceeds efficiently to yield 2-vinyl-N-acylpyrrolidines. rsc.org This reaction provides a direct method for introducing a vinyl group at a peripheral position of the pyrrolidine ring.

| Transformation | Description | Key Features |

| C-H Functionalization | Direct introduction of functional groups onto the pyrrolidine ring. rsc.org | Metal-free conditions, leads to pyrrolinium-based compounds. rsc.org |

| Intramolecular Michael Reaction | Construction of functionalized pyrrolidines from N-allylic substituted α-amino nitriles. acs.org | Phosphine-catalyzed, 5-endo-trig cyclization. acs.org |

| Ring Contraction | Synthesis of pyrrolidine derivatives from pyridines. osaka-u.ac.jpnih.gov | Photo-promoted, utilizes silylborane. osaka-u.ac.jpnih.gov |

| Acylation | Introduction of acyl groups at the 2-position. exlibrisgroup.com | One-pot, stereoselective, involves azomethine ylides. exlibrisgroup.com |

| Radical Vinylation | Introduction of a vinyl group at the α-position of N-acylpyrrolidines. rsc.org | Utilizes vinyl bromides, proceeds via a radical mechanism. rsc.org |

Oxidative Transformations to Pyrrolidinone Derivatives

The oxidation of N-substituted pyrrolidines to their corresponding pyrrolidinone (or γ-lactam) derivatives is a fundamental transformation in organic synthesis. Pyrrolidinones are prevalent structural motifs in a wide array of natural products and pharmaceutically active compounds. rsc.org Consequently, a variety of oxidative methods have been developed to effect this conversion.

One common approach involves the oxidation of N-acylpyrrolidines. The reaction of N-acylpyrrolidines with iron(II)-hydrogen peroxide in aqueous acetonitrile (B52724) has been shown to yield the corresponding pyrrolidin-2-ones. rsc.org Similarly, oxidation with molecular oxygen in the presence of an iron complex, such as [Fe(II)Fe(III)2O(OAc)6(py)3] or [{Fe(salen)}2O], also affords the desired lactams. rsc.org

Hypervalent iodine reagents have also been employed for the oxidation of N-protected pyrrolidines. The combination of diacetoxyiodobenzene (B1259982) (PhI(OAc)2) or iodosobenzene (B1197198) ((PhIO)n) with TMSBr can furnish α-hydroxy-β,β-dibromo functionalized N-isopropyloxy protected pyrrolidines. nih.gov These intermediates can then be converted to the corresponding pyrrolidinones.

Electrochemical methods offer a green and efficient alternative for the oxidation of pyrrolidines. A selective electrochemical aminoxyl-mediated Shono-type oxidation of functionalized pyrrolidines to pyrrolidinones has been described. acs.org This method demonstrates high selectivity and functional group compatibility, utilizing an operationally simple setup. acs.org Oxoammonium-catalyzed oxidation of N-substituted amines, including carbamates, sulfonamides, and ureas, to their corresponding imides (which in the case of pyrrolidine derivatives are pyrrolidinones) has also been developed. chemrxiv.org

Furthermore, the synthesis of pyrrolidin-2-ones can be achieved through a cascade reaction of N-substituted piperidines. rsc.orgrsc.org This transformation involves an oxidative ring contraction of the piperidine (B6355638) ring to form a pyrrolidine-2-carbaldehyde (B1623420) intermediate, which then undergoes further oxidation and rearrangement to yield the pyrrolidin-2-one. rsc.orgrsc.org

| Oxidant/Catalyst | Substrate | Product | Key Features |

| Fe(II)-H2O2 | N-Acylpyrrolidines | Pyrrolidin-2-ones | Mild reaction conditions. rsc.org |

| O2 / Iron Complex | N-Acylpyrrolidines | Pyrrolidin-2-ones | Utilizes molecular oxygen as the oxidant. rsc.org |

| PhI(OAc)2 / TMSBr | N-Isopropyloxy-protected pyrrolidines | α-Hydroxy-β,β-dibromopyrrolidines | Mediated by hypervalent iodine reagents. nih.gov |

| Electrochemical (Aminoxyl-mediated) | Functionalized Pyrrolidines | Pyrrolidinones | High selectivity and functional group tolerance. acs.org |

| Oxoammonium Catalysts | N-Substituted Amines | Imides (Pyrrolidinones) | Catalytic method with broad substrate scope. chemrxiv.org |

| Cu(OAc)2 / O2 / KI | N-Substituted Piperidines | Pyrrolidin-2-ones | Involves oxidative ring contraction. rsc.org |

Reaction Mechanisms and Mechanistic Investigations of 1 Dimethoxymethyl Pyrrolidine Systems

Mechanistic Pathways of N-Acetalization Reactions

The formation of N,O-acetals, such as 1-(dimethoxymethyl)pyrrolidine, from secondary amines like pyrrolidine (B122466) is a fundamental transformation in organic chemistry. The mechanistic pathways for these N-acetalization reactions are well-understood and typically proceed under acidic conditions. The synthesis of this compound can be achieved through the reaction of pyrrolidine with formaldehyde (B43269) and methanol (B129727) or by reacting pyrrolidine with an orthoformate, such as trimethyl orthoformate.

The general mechanism involves the acid-catalyzed reaction between the amine and a carbonyl equivalent. In the case of using formaldehyde and methanol, the reaction is initiated by the protonation of formaldehyde, which increases its electrophilicity. The nucleophilic nitrogen of pyrrolidine then attacks the activated carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form a highly reactive N-acyliminium ion intermediate. This electrophilic species is then trapped by a molecule of methanol to form a hemiaminal ether. A second sequence of protonation, water elimination (if starting from an aqueous formaldehyde source), and attack by another methanol molecule leads to the final N,O-acetal product.

A more direct and high-yielding method involves the reaction of pyrrolidine with trimethyl orthoformate, often catalyzed by an acid like toluenesulfonic acid. The mechanism for this transformation is initiated by the protonation of one of the methoxy (B1213986) groups of the orthoformate, making it a good leaving group. The pyrrolidine nitrogen then acts as a nucleophile, displacing a molecule of methanol. This process repeats, leading to the formation of the stable this compound.

Computational and experimental studies on related systems, such as the reaction between pyrrolidine and benzaldehyde, have provided detailed insights into these pathways. nih.gov These studies confirm that the reaction can proceed through the formation of an N,O-acetal which may exist in equilibrium with an iminium ion. nih.gov The presence of an acid catalyst, such as acetic acid, facilitates the process by forming acetylated N,O-acetal intermediates, which undergo a series of addition and elimination steps. nih.gov

| Reaction Type | Reactants | Key Intermediates | Catalyst |

| N-Acetalization | Pyrrolidine, Formaldehyde, Methanol | N-Acyliminium ion, Hemiaminal ether | Acid (e.g., HCl) |

| N-Acetalization | Pyrrolidine, Trimethyl orthoformate | Protonated orthoformate | Acid (e.g., Toluenesulfonic acid) |

| N-Acetalization | Pyrrolidine, Benzaldehyde | N,O-acetal, Iminium ion, Acetylated N,O-acetal | Acid (e.g., Acetic acid) nih.gov |

Reactivity Mechanisms of the Dimethoxymethyl Group in Pyrrolidine Context

The dimethoxymethyl group in this compound is an acetal (B89532) functional group. A key aspect of its reactivity is its role as a protected formyl group equivalent. Under acidic conditions, the acetal can be hydrolyzed to generate an N-acyliminium ion, which is a powerful electrophile.

The mechanism for the activation of the dimethoxymethyl group begins with the protonation of one of the oxygen atoms by an acid. This converts the methoxy group into a good leaving group (methanol). The departure of methanol is assisted by the lone pair of electrons on the pyrrolidine nitrogen, which forms a resonance-stabilized N-acyliminium cation. This iminium ion is highly electrophilic at the carbon atom and is susceptible to attack by a wide range of nucleophiles.

This reactivity is central to the use of this compound and related N,O-acetals in synthesis. For instance, in the presence of a Lewis acid like boron trifluoride etherate (BF₃•OEt₂), N-sulfonyl derivatives containing a dimethoxyacetal group can generate an N-sulfonyliminium ion. nih.gov This intermediate is key to subsequent intramolecular cyclization reactions. nih.gov The generation of this electrophilic intermediate transforms the otherwise stable acetal into a reactive species capable of forming new carbon-carbon or carbon-heteroatom bonds.

| Functional Group | Activating Condition | Reactive Intermediate | Synthetic Role |

| Dimethoxymethyl Acetal | Acidic (Brønsted or Lewis) | N-Acyliminium ion | Protected formyl group equivalent, Electrophile precursor |

Intramolecular Rearrangements and Cyclization Processes Involving the Pyrrolidine Scaffold

The pyrrolidine scaffold, when functionalized with a dimethoxymethyl group, can participate in various intramolecular rearrangements and cyclization reactions, primarily through the formation of N-acyliminium ion intermediates. These reactions are powerful methods for constructing complex heterocyclic systems.

A notable example is the Lewis acid-promoted cyclization of N-sulfonyl vinylogous carbamates derived from 2,2-dimethoxyethylamine. nih.gov In this process, treatment with BF₃•OEt₂ generates an N-sulfonyliminium ion from the dimethoxyacetal moiety. This electrophilic center is then attacked intramolecularly by the vinylogous carbamate (B1207046) in a 5-exo-trig cyclization, leading to the formation of a substituted pyrrole (B145914) ring. nih.gov This strategy demonstrates how the latent reactivity of the dimethoxymethyl group can be harnessed to initiate complex ring-forming cascades.

Similarly, cytochrome P450 enzymes have been shown to catalyze the intramolecular C-H amination of certain pyrrolidine derivatives. rsc.org Mechanistic proposals for this transformation suggest the formation of an iminium species, which then undergoes intramolecular cyclization to yield an N,N-acetal. rsc.org This highlights a biocatalytic approach to cyclization involving intermediates analogous to those generated from this compound.

| Reaction Class | Substrate Type | Key Intermediate | Product |

| 5-exo-trig Cyclization | N-Sulfonyl vinylogous carbamate with dimethoxyacetal | N-Sulfonyliminium ion | Substituted Pyrrole nih.gov |

| Intramolecular C-H Amination | Pyrrolidine derivative | Iminium species | N,N-Acetal rsc.org |

| Aza-Nazarov Cyclization | Benzamide with tethered acetal | N-Acyliminium ion | Ring-fused Isoindolinone researchgate.net |

Nucleophilic Reactivity of the Pyrrolidine Nitrogen and its N-Acetal Derivatives

The nucleophilicity of the nitrogen atom is a defining characteristic of pyrrolidine's reactivity. As a secondary amine, the lone pair of electrons on the nitrogen is readily available for donation to electrophiles, making pyrrolidine a potent nucleophile. uni-muenchen.depearson.com Its nucleophilicity has been quantified and is utilized extensively in organocatalysis, for example, in the formation of enamines from aldehydes and ketones. beilstein-journals.org

However, upon formation of the N-acetal this compound, the reactivity profile of the molecule changes dramatically. The nitrogen atom's nucleophilicity is significantly diminished. This is due to the delocalization of the nitrogen's lone pair of electrons towards the acetal carbon, an effect often described as the alpha-amino ether effect. The nitrogen lone pair is in conjugation with the C-O bonds of the acetal, which reduces its availability for donation to external electrophiles.

Consequently, the reactivity of this compound is not typically characterized by the nucleophilicity of its nitrogen. Instead, the molecule primarily functions as an electrophile precursor, as detailed in section 3.2. Upon acid catalysis, it generates an N-acyliminium ion, which readily reacts with nucleophiles. The chemistry of nitrogen-containing acetals is thus characterized by this duality: the presence of a nucleophilic nitrogen and an electrophilic α-carbon, with the acetal structure favoring the latter's reactivity upon activation. researchgate.net While the pyrrolidine nitrogen itself can still be protonated, its ability to act as a nucleophile in bond-forming reactions is substantially attenuated compared to the parent amine.

| Compound | Nitrogen Nucleophilicity | Primary Reactivity Mode | Reason for Reactivity |

| Pyrrolidine | High uni-muenchen.de | Nucleophilic attack at Nitrogen | Available lone pair on secondary amine |

| This compound | Substantially Reduced | Electrophilic attack at Acetal Carbon (after activation) | Delocalization of N lone pair; formation of N-acyliminium ion |

Stereochemical Aspects in the Synthesis and Transformations of 1 Dimethoxymethyl Pyrrolidine

Control and Assignment of Stereochemistry at the N-Acetal Carbon and Pyrrolidine (B122466) Ring

The control and subsequent assignment of stereochemistry in derivatives of 1-(dimethoxymethyl)pyrrolidine are fundamental aspects of their synthetic utility. The N-acetal carbon, formed from the dimethoxymethyl group, and the stereocenters on the pyrrolidine ring itself are key targets for stereocontrol.

A significant strategy for controlling the stereochemistry of the pyrrolidine ring involves the use of 2,2-dimethoxyacetaldehyde (B46314) as a precursor. This aldehyde is used to generate azomethine ylides, which then undergo 1,3-dipolar cycloaddition reactions. researchgate.net In these reactions, the stereochemical outcome of the newly formed pyrrolidine ring is often dictated by the existing chirality in the other reactant, such as an enantiomerically pure sugar-derived dihydropyranone. researchgate.net For instance, silver-catalyzed cycloadditions have been shown to be highly regio- and diastereoselective, yielding predominantly 2,5-cis cycloadducts with a strong preference for the endo configuration. researchgate.net The stereocontrol is so precise that the (S)-isomer of the dihydropyranone leads to a pyrrolidine with a specific configuration at all four of its asymmetric carbons, while the (R)-isomer yields the enantiomeric pyrrolidine. researchgate.net

The N-acetal moiety, such as the dimethoxymethyl group, is often a precursor to a reactive N-acyliminium ion. The generation of these ions under acidic conditions allows for subsequent cyclization or addition reactions. nih.govuow.edu.au The stereochemical course of these reactions is influenced by the substitution pattern on the pyrrolidine ring, which directs the approach of incoming nucleophiles.

The definitive assignment of the stereochemistry of the resulting pyrrolidine derivatives is crucial and is typically accomplished using advanced spectroscopic techniques. Nuclear Overhauser Effect (NOE) correlations from 2D NMR spectroscopy are instrumental in determining the relative configuration of substituents on the pyrrolidine ring. researchgate.net In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous proof of the absolute and relative stereochemistry. rsc.orgacs.org

Enantioselective Methodologies for Synthesizing Chiral this compound Derivatives

The synthesis of chiral this compound derivatives in an enantioselective manner is of significant interest for applications in asymmetric synthesis and medicinal chemistry. Methodologies to achieve this often rely on asymmetric catalysis or the use of chiral auxiliaries.

One of the most effective strategies is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org Azomethine ylides can be generated from the condensation of amino esters with aldehydes like 2,2-dimethoxyacetaldehyde, which serves as the source of the dimethoxymethyl group. researchgate.net The use of a chiral catalyst, often a metal complex with a chiral ligand, can induce high enantioselectivity in the cycloaddition step, leading to enantioenriched pyrrolidines.

Another powerful approach involves the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to the nitrogen or another part of the reacting molecule to direct the stereochemical outcome of the key bond-forming step. A notable example, while not on a pyrrolidine, demonstrates the principle where the t-butyl ester of L-valine was used as a chiral auxiliary in a stereoselective Michael addition to construct a chiral 1,4-dihydropyridine (B1200194) bearing a dimethoxymethyl group, achieving excellent enantiomeric excess (>95% ee). nih.gov This principle is transferable to the synthesis of chiral pyrrolidines.

The intramolecular aza-Michael reaction represents another versatile method for asymmetric pyrrolidine synthesis. whiterose.ac.uk By using a chiral catalyst, such as a Brønsted acid, the cyclization of an amine onto an α,β-unsaturated system can proceed with high enantioselectivity, affording chiral pyrrolidines that can incorporate a dimethoxymethyl precursor. whiterose.ac.ukchemrxiv.org

The table below summarizes various enantioselective methodologies applicable to the synthesis of chiral pyrrolidine derivatives.

| Methodology | Key Features | Typical Stereoselectivity | Reference(s) |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Generation of azomethine ylides from a dimethoxymethyl precursor (2,2-dimethoxyacetaldehyde); use of chiral metal catalysts. | High enantioselectivity and diastereoselectivity. | researchgate.netrsc.org |

| Chiral Auxiliary-Mediated Synthesis | Attachment of a removable chiral group to guide the stereochemical outcome of the reaction. | Good to excellent enantiomeric excess (>95% ee). | nih.gov |

| Asymmetric Intramolecular aza-Michael Reaction | Chiral catalyst (e.g., Brønsted acid) promotes enantioselective cyclization. | High yields and enantioselectivity. | whiterose.ac.ukchemrxiv.org |

| Palladium-Catalyzed Enantio- and Diastereoselective Synthesis | Intramolecular nucleopalladation of a tethered amine followed by intermolecular nucleophilic attack. | High enantio- and diastereoselectivity. | nih.gov |

Diastereoselective Control in Functionalization Reactions of this compound

The this compound scaffold serves as a valuable precursor for further diastereoselective functionalization. A key reactive intermediate that enables such transformations is the chiral N-acyliminium ion, which can be generated in situ from the N-acetal functionality under Lewis or Brønsted acidic conditions. uow.edu.aubeilstein-journals.org

The diastereoselectivity of reactions involving these N-acyliminium ions is typically controlled by the existing stereocenters on the pyrrolidine ring. These stereocenters create a chiral environment that directs the approach of nucleophiles, leading to the preferential formation of one diastereomer over another. For example, the Ritter reaction of nitriles with chiral cyclic N-acyliminium ions, generated from hydroxy-pyrrolidinone derivatives, proceeds with high diastereoselectivity to furnish cis-acylamino-pyrrolidines after hydrolysis. uow.edu.au

Copper-promoted intramolecular aminooxygenation of alkenes is another powerful method for the diastereoselective synthesis of substituted pyrrolidines. nih.gov For instance, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of 2,5-cis-pyrrolidines with high diastereomeric ratios (>20:1). nih.gov The conformational preferences of the transition state, influenced by the substituents, are responsible for this high level of diastereocontrol.

Three-component reactions catalyzed by Lewis acids also provide a direct route to diastereomerically enriched pyrrolidines. The Yb(OTf)₃-catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters generates pyrrolidines with a favored cis relationship between the substituents at the C2 and C5 positions. organic-chemistry.org

The following table presents examples of diastereoselective functionalization reactions relevant to pyrrolidine synthesis.

| Reaction Type | Key Features | Typical Diastereoselectivity | Reference(s) |

| N-Acyliminium Ion Reactions (e.g., Ritter) | In situ generation of chiral N-acyliminium ions from N-acetal or hemiaminal precursors; reaction with nucleophiles. | High diastereoselectivity, often leading to cis products. | uow.edu.au |

| Copper-Promoted Intramolecular Aminooxygenation | Cyclization of substituted alkenyl sulfonamides. | Excellent diastereoselectivity for 2,5-cis or 2,5-trans products depending on substrate. | nih.gov |

| Lewis Acid-Catalyzed Three-Component Reaction | Yb(OTf)₃-catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters. | High diastereoselectivity, favoring cis-2,5-disubstitution. | organic-chemistry.org |

| Nitro-Mannich/Hydroamination Cascade | One-pot reaction using base and gold catalysis to form pyrrolidines with three stereocenters. | Good to excellent diastereoselectivities. | rsc.org |

Computational and Theoretical Studies on 1 Dimethoxymethyl Pyrrolidine

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the intricate pathways of chemical reactions. sumitomo-chem.co.jp This methodology allows researchers to model the entire reaction coordinate, identifying the structures and energies of reactants, products, transition states, and intermediates. rsc.org For a compound like 1-(Dimethoxymethyl)pyrrolidine, DFT can be applied to understand its synthesis, which often involves the reaction of pyrrolidine (B122466) with an appropriate electrophile, or its subsequent chemical transformations like substitution or oxidation.

The process involves calculating the potential energy surface of a proposed reaction. By locating the transition state—the highest energy point along the reaction pathway—the activation energy (energy barrier) can be determined. A lower activation energy suggests a faster, more favorable reaction. rsc.org These calculations can compare different potential mechanisms to determine the most likely route a reaction will follow. sumitomo-chem.co.jp For instance, in the synthesis of pyrrolidine derivatives, computational studies can elucidate the energetics of key steps like Michael additions or cyclization events. rsc.org

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction Step This table represents typical data obtained from DFT calculations for a single reaction step, illustrating how the method provides quantitative insights into reaction mechanisms.

| Parameter | Reactant Complex | Transition State | Product Complex |

|---|---|---|---|

| Relative Energy (kJ/mol) | 0.0 | +85.2 | -25.6 |

| Key Interatomic Distance (Å) | 2.85 (N···C) | 1.98 (N-C forming bond) | 1.47 (N-C formed bond) |

| Imaginary Frequency (cm⁻¹) | None | -345.2 (Indicates a true transition state) | None |

Conformational Analysis of the Pyrrolidine Ring and N-Dimethoxymethyl Substituent

The three-dimensional structure of this compound is not static; it exists as an equilibrium of multiple conformations due to the flexibility of the pyrrolidine ring and rotation around the nitrogen-carbon bond. Conformational analysis is the study of these different spatial arrangements and their relative energies. ic.ac.uk The pyrrolidine ring itself is non-planar and typically adopts puckered conformations, most commonly described as "envelope" or "twist" forms, to alleviate steric strain. beilstein-journals.orgresearchgate.net The position of the pucker can cycle around the ring in a process known as pseudorotation. beilstein-journals.org

Furthermore, the N-dimethoxymethyl substituent introduces additional conformational possibilities. Rotation around the N-C(acetal) single bond can lead to different orientations of the dimethoxymethyl group relative to the pyrrolidine ring. These are often described in terms of s-cis and s-trans conformers, which can have significantly different stabilities and reactivities. researchgate.net Computational methods can calculate the relative energies of these various conformers, predicting which shapes are most stable and therefore most populated at equilibrium. researchgate.net Understanding the preferred conformation is critical, as it often dictates the steric environment and can control the stereochemical outcome of reactions. ic.ac.uk

Table 2: Key Conformational Features of this compound This table outlines the primary conformational variables that computational analysis would investigate to determine the molecule's preferred three-dimensional structure.

| Structural Feature | Description of Conformational Freedom | Common Descriptors |

|---|---|---|

| Pyrrolidine Ring Pucker | The five-membered ring deviates from planarity. The analysis determines the most stable pucker (e.g., which atom is out of the plane). | Envelope (E), Twist (T) |

| N-C(acetal) Bond Rotation | Rotation around the bond connecting the pyrrolidine nitrogen to the acetal (B89532) carbon. | s-trans, s-cis |

| C-O Bond Rotations | Rotation of the two methoxy (B1213986) groups around their respective C-O bonds. | Gauche, Anti |

Prediction of Reactivity and Selectivity through Electronic Structure Calculations (e.g., HOMO-LUMO Interactions)

The reactivity of a molecule can be predicted by analyzing its electronic structure, particularly its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com FMO theory states that many chemical reactions are driven by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). wuxiapptec.com

HOMO (Highest Occupied Molecular Orbital): This orbital contains the most loosely held electrons. A molecule with a high-energy HOMO is a good electron donor (nucleophile). The location of the HOMO within the molecule indicates the likely site of nucleophilic attack. numberanalytics.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital available to accept electrons. A molecule with a low-energy LUMO is a good electron acceptor (electrophile). The location of the LUMO indicates the likely site for electrophilic attack. wuxiapptec.com

Table 3: Conceptual Frontier Molecular Orbital Properties and Predicted Reactivity This table illustrates how calculated HOMO and LUMO data are used to predict the chemical behavior of a molecule like this compound.

| Orbital/Parameter | Typical Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| E(HOMO) | -6.5 eV | Relatively high energy suggests good nucleophilic character, likely centered on the nitrogen atom. |

| E(LUMO) | +1.5 eV | High energy suggests poor electrophilic character under normal conditions. |

| HOMO-LUMO Gap (ΔE) | 8.0 eV | A large gap indicates high kinetic stability and lower overall reactivity. |

Advanced Spectroscopic Characterization in Research of 1 Dimethoxymethyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural analysis of 1-(dimethoxymethyl)pyrrolidine in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are routinely employed to provide a complete picture of the molecule's connectivity and spatial arrangement. nih.gov

The chemical shifts observed in ¹H and ¹³C NMR spectra provide foundational information for structural verification. For this compound, characteristic signals corresponding to the pyrrolidine (B122466) ring and the dimethoxymethyl group can be readily identified. The protons of the methoxy (B1213986) groups typically appear as a singlet around δ 3.3–3.5 ppm, while the pyrrolidine ring protons resonate in the δ 1.8–2.1 ppm region.

In substituted or more complex derivatives, NMR is critical for determining stereochemistry. The relative configuration of substituents on the pyrrolidine ring can be assigned by analyzing nuclear Overhauser effect (NOE) data and vicinal proton-proton coupling constants (³JHH). nih.gov For mixtures of diastereomers, NMR spectroscopy allows for their differentiation and quantification, as distinct sets of signals will be present for each stereoisomer. cuni.cz

Table 1: Characteristic NMR Data for the this compound Moiety This table presents typical chemical shift ranges based on related structures. Actual values can vary with solvent and substitution.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Methoxy (O-CH₃) | 3.3 - 3.5 |

| ¹H | Pyrrolidine Ring (CH₂) | 1.8 - 2.1 |

| ¹H | Acetal (B89532) (CH(OCH₃)₂) | ~4.5 - 5.0 |

| ¹³C | Methoxy (O-CH₃) | 50 - 55 |

| ¹³C | Pyrrolidine Ring (CH₂) | 25 - 50 |

The five-membered pyrrolidine ring is not a rigid, planar structure. It exists in a dynamic equilibrium of non-planar conformations, primarily envelope (E) and twist (T) forms, through a process known as pseudorotation. beilstein-journals.orgresearchgate.net This conformational flexibility can be extensively studied using NMR spectroscopy.

The specific conformation of the ring is described by two key parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org The values of vicinal proton-proton coupling constants (³JHH), which are dependent on the dihedral angles between protons as described by the Karplus relationship, are experimentally determined from ¹H NMR spectra. beilstein-journals.org This data allows researchers to map the conformational preferences and energy profile of the pseudorotation pathway. beilstein-journals.org Advanced NMR experiments, often combined with computational density functional theory (DFT) calculations, can elucidate the subtle influences of the crystalline environment or substitution patterns on the ring's dynamic behavior. rsc.org

Mass Spectrometry for Molecular Structure Confirmation in Complex Reaction Mixtures

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to definitively confirm the molecular formula.

In the analysis of complex reaction mixtures, MS, particularly when coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), serves to identify target molecules. The compound can be identified by its specific mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern. nih.govmsu.edu This allows for the unambiguous confirmation of the presence of this compound even among numerous other components.

Table 2: Molecular Identity of this compound for Mass Spectrometry

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₅NO₂ | nih.gov |

| Molecular Weight | 145.199 g/mol | nih.gov |

| Calculated Exact Mass [M] | 145.11028 | nih.gov |

Chromatographic Methods for Purity and Enantiomeric Purity Assessment (e.g., HPLC for ee determination)

Chromatographic methods are the gold standard for assessing the chemical and enantiomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) is widely used to separate the target compound from impurities, starting materials, and byproducts, allowing for accurate purity determination.

When dealing with chiral, non-racemic forms of the compound, chiral HPLC is the predominant technique for determining its enantiomeric purity, often expressed as enantiomeric excess (ee). atlantis-press.comnih.gov This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to separate and elute at different retention times. juniperpublishers.com The relative peak areas in the resulting chromatogram are used to calculate the enantiomeric excess. nih.gov For enhanced detection and online monitoring, HPLC systems can be equipped with detectors in series, such as Ultraviolet (UV) and Circular Dichroism (CD) detectors, the latter being particularly sensitive to chiral molecules. atlantis-press.com

Table 3: Chromatographic Methods for Analysis of this compound

| Method | Purpose | Principle |

|---|---|---|

| HPLC | Chemical Purity Assessment | Separation of components based on differential partitioning between a mobile phase and a stationary phase. |

| Chiral HPLC | Enantiomeric Purity (ee) Determination | Separation of enantiomers using a chiral stationary phase that allows for differential interaction and elution. atlantis-press.comnih.gov |

| GC-MS | Purity and Identity Confirmation | Separation of volatile compounds followed by mass spectrometric detection for identification. |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Development of Pyrrolidine-Based Chemotypes with Biological Activity

The pyrrolidine (B122466) scaffold is a core component of numerous compounds designed to interact with biological targets, leading to the development of new therapeutic agents. nih.govtandfonline.com Its structural and physicochemical properties, including basicity and hydrophilicity, make it an ideal starting point for creating diverse chemical libraries. researchgate.net

Chemokine receptors, particularly CCR5 and CCR3, are G-protein coupled receptors (GPCRs) that play critical roles in inflammatory responses and viral entry, making them attractive drug targets. researchgate.netresearchgate.net Pyrrolidine derivatives have emerged as potent modulators of these receptors.

CCR5 Antagonists: The CCR5 receptor is a crucial co-receptor for the entry of R5 strains of HIV-1 into host cells. researchgate.net A significant breakthrough in this area was the discovery of 1,3,4-trisubstituted pyrrolidines capable of displacing macrophage inflammatory protein 1α (MIP-1α) from the CCR5 receptor. nih.gov The biological activity was found to be highly dependent on the absolute stereochemistry of the pyrrolidine ring. researchgate.netnih.gov Further optimization of this scaffold, including the incorporation of a hydroxyl group at the 3-position, led to the development of Nifeviroc, a compound with potent anti-HIV activity and a favorable pharmacokinetic profile. nih.gov

CCR3 Modulators: The CCR3 receptor is implicated in eosinophil-driven inflammatory diseases such as asthma. researchgate.net A novel class of CCR3 modulators based on a pyrrolidinohydroquinazoline scaffold has been identified. nih.gov Starting from an initial lead compound (4a) that acted as a CCR3 antagonist, chemical modifications led to the discovery of a structurally related compound (8b) that surprisingly functioned as an agonist. nih.gov Other classes of pyrrolidine-containing CCR3 antagonists include N-ureidoalkyl-piperidines and related structures. unifiedpatents.comgoogle.com.pg

Table 1: Pyrrolidine-Based Chemokine Receptor Modulators

| Compound/Class | Target Receptor | Biological Activity | Reported Potency (Ki or IC50) | Reference |

|---|---|---|---|---|

| 1,3,4-Trisubstituted Pyrrolidines | CCR5 | Antagonist; Anti-HIV | Varies with substitution | nih.gov |

| Nifeviroc (TD-0232) | CCR5 | Antagonist; Anti-HIV | 2.9 nM (RANTES-binding) | nih.gov |

| Pyrrolidinohydroquinazoline (4a) | CCR3 | Antagonist | 110 nM | nih.gov |

| Pyrrolidinohydroquinazoline (8b) | CCR3 | Agonist | 28 nM | nih.gov |

The pyrrolidine core is also a key feature in the design of inhibitors for enzymes involved in metabolic diseases, such as diabetes.

Aldose Reductase Inhibitors: Aldose reductase is the first enzyme in the polyol pathway, which becomes overactive during hyperglycemia and contributes to diabetic complications. nih.gov Novel and potent aldose reductase inhibitors (ARIs) have been developed based on a spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone framework. nih.gov Extensive structure-activity relationship (SAR) studies led to the design of a clinical candidate, 2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone, which demonstrated exceptional oral potency in animal models of diabetic complications. nih.govacs.org Other spirosuccinimide-fused pyrrolidine derivatives have also been investigated for their aldose reductase inhibitory activity. nih.gov

Glucosidase Inhibitors: α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition can help manage type 2 diabetes. nih.gov Several classes of pyrrolidine derivatives have shown potent inhibitory activity against these enzymes.

Pyrrolidine-Based Chalcones: A series of chalcones incorporating a pyrrolidine moiety were synthesized and found to be dual inhibitors of α-amylase and α-glucosidase. Compound 3 in the series showed excellent dual inhibitory effects with IC₅₀ values of 14.61 µM for α-amylase and 25.38 µM for α-glucosidase. nih.gov

N-acetylpyrrolidine Derivatives: N-substituted-acetylpyrrolidine derivatives have been synthesized and evaluated, with compound 4a (N-(benzyl)-2-acetylpyrrolidine) showing the highest inhibitory potential against α-glucosidase with an IC₅₀ value of 0.52 mM. nih.gov

Pyrrolidine-Based Iminosugars: Iminosugars containing a pyrrolidine ring are effective mimics of the natural carbohydrate substrates of glycosidase enzymes. acs.org A facile synthesis of pyrrolidine-based iminosugars yielded a compound, 4-((4-methoxyphenyl)amino)pyrrolidin-3-ol, that was found to be a potent α-glucosidase inhibitor at low dosages. orientjchem.org

Table 2: Pyrrolidine-Based Enzyme Inhibitors for Diabetes

| Inhibitor Class | Target Enzyme | Lead Compound/Example | Reported Potency (IC50) | Reference |

|---|---|---|---|---|

| Spirosuccinimide Pyrrolidines | Aldose Reductase | Compound 41 (Clinical Candidate) | Potent in vivo activity | nih.gov |

| Pyrrolidine-Chalcone Hybrids | α-Amylase | Compound 3 | 14.61 µM | nih.gov |

| Pyrrolidine-Chalcone Hybrids | α-Glucosidase | Compound 3 | 25.38 µM | nih.gov |

| N-acetylpyrrolidine Derivatives | α-Glucosidase | Compound 4a | 0.52 mM | nih.gov |

| Pyrrolidine Iminosugars | α-Glucosidase | 4-((4-methoxyphenyl)amino)pyrrolidin-3-ol | Potent at low dosage | orientjchem.org |

The versatility of the pyrrolidine scaffold extends to a wide range of other biological targets, underscoring its importance in drug discovery. nih.govresearchgate.net

Anticancer Agents: Pyrrolidine derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), enzymes involved in DNA repair. Benzimidazole carboxamides bearing a pyrrolidine nucleus have shown inhibitory activity against PARP-1 and PARP-2. nih.gov Additionally, novel benzofuran-based pyrrolidine hydroxamates have been identified as potent inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in cancer metastasis. tandfonline.com Another series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have also been synthesized and evaluated for their anticancer activity. mdpi.com

Anticonvulsant Properties: Pyrrolidine-2,5-dione-acetamides have been studied for their anticonvulsant properties, with some derivatives showing greater efficacy than the established drug valproic acid in preclinical models. nih.gov

Dihydrofolate Reductase (DHFR) Inhibitors: A series of 4-pyrrolidine-based thiosemicarbazones were synthesized and showed potent inhibitory activity against DHFR, with IC50 values in the micromolar range. researchgate.net

Integration into Drug Discovery and Development Pipelines

The integration of 1-(Dimethoxymethyl)pyrrolidine into drug discovery and development pipelines is primarily as a versatile synthetic intermediate and a valuable building block for the construction of more complex, biologically active molecules. Its unique structural features, particularly the dimethoxymethyl group which can serve as a protected formyl group equivalent, make it a significant component in the synthesis of novel therapeutic agents. Medicinal chemists utilize this compound to create diverse molecular scaffolds for developing drugs aimed at various diseases.

Research has highlighted its role as an intermediate in the synthesis of novel heterocyclic compounds that exhibit promising bioactivity. These applications span several therapeutic areas, including the development of agents with potential antimicrobial and anticancer properties.

A specific example of its integration into a drug development pipeline is its use as a precursor for a complex pyridine (B92270) derivative investigated for its role as a selective kinase inhibitor. This complex molecule, which incorporates the pyrrolidine and dimethoxymethyl moieties, has been explored for its potential in oncology.

Detailed Research Findings: A Case Study in Kinase Inhibition

A notable application is in the synthesis of potential inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4). The FGF19-FGFR4 signaling pathway is a recognized target in the treatment of certain cancers, particularly hepatocellular carcinoma. nih.gov A complex molecule, 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine, has been specifically investigated for its biological activity as an FGFR4 inhibitor. smolecule.com Its potential as an anti-cancer agent stems from its ability to modulate signaling pathways associated with tumor growth. smolecule.com The synthesis of this potential drug candidate showcases the utility of incorporating the dimethoxymethyl)pyrrolidine structure. smolecule.com

Below is a data table summarizing the key details of this investigational compound.

| Attribute | Detail | Reference |

|---|---|---|

| Compound Name | 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine | smolecule.com |

| Molecular Formula | C₂₀H₃₅ClN₂O₃Si | smolecule.com |

| Molecular Weight | ~415.04 g/mol | smolecule.com |

| Molecular Target | Fibroblast Growth Factor Receptor 4 (FGFR4) | smolecule.com |

| Potential Therapeutic Application | Cancer therapeutics, particularly for conditions where FGFR4 is implicated. | smolecule.com |

| Role in Research | Serves as a tool compound for studying FGFR4-related pathways. | smolecule.com |

The utility of this compound extends to being a foundational element for various classes of bioactive compounds, as detailed in the following table.

| Bioactive Compound Class | Therapeutic Potential | Role of this compound | Reference |

|---|---|---|---|

| Novel Heterocyclic Compounds | Antimicrobial | Serves as a key intermediate in the synthesis pathway. | |

| Novel Therapeutic Agents | Anticancer | Used as a building block for creating the core structure of the agents. | |

| Chemokine Receptor Modulators | Metastasis-related conditions | Derivatives of the compound have been shown to act as antagonists for these receptors. |

Emerging Trends and Future Research Directions

Sustainable and Green Chemistry Approaches for 1-(Dimethoxymethyl)pyrrolidine Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. researchgate.netlongdom.org This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic systems. longdom.org For the synthesis of this compound and its derivatives, several green approaches are being explored.

One promising avenue is the use of electrochemical methods, such as paired electrolysis, which offers high atom and energy efficiency. researchgate.net This technique has been successfully applied in the industrial production of related compounds, for instance, in the parallel paired reaction for forming 1-butyl-4-(dimethoxymethyl)benzene. researchgate.net Another sustainable strategy involves catalyst-free, one-pot, multi-component reactions in green solvents like water-ethanol mixtures. Such methods have been effectively used for synthesizing biologically active substituted pyrrolidin-2-ones, demonstrating high yields and ease of product isolation without the need for toxic solvents or chromatography. rsc.orgrsc.org

The use of reusable catalysts is a cornerstone of green synthesis. For instance, the synthesis of N-methylpyrrolidine has been achieved in an aqueous medium using potassium carbonate, an inexpensive and environmentally friendly catalyst. vjs.ac.vn Industrial-scale production of related compounds like (2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine already incorporates green chemistry principles, such as solvent recovery and advanced catalytic methods, to reduce environmental footprint. vulcanchem.com

Future research will likely focus on developing biocatalytic methods, which employ enzymes to carry out reactions with high specificity under mild conditions, further reducing waste and energy consumption. longdom.org The application of microwave and ultrasound activation to accelerate reactions and improve efficiency is also a growing area of interest. longdom.org

Table 1: Comparison of Green Synthesis Strategies for Pyrrolidine (B122466) Derivatives

| Strategy | Key Features | Advantages | Relevant Examples |

| Paired Electrolysis | Utilizes both anode and cathode for synthesis. | High atom and energy economy, reduced waste. | Formation of 1-butyl-4-(dimethoxymethyl)benzene. researchgate.net |

| Multi-component Reactions | One-pot synthesis from multiple starting materials. | High efficiency, atom economy, simple work-up. | Synthesis of substituted pyrrolidine-2-ones in EtOH/H₂O. rsc.orgrsc.org |

| Reusable Catalysts | Catalysts can be recovered and reused multiple times. | Reduced cost and waste. | Synthesis of N-methylpyrrolidine using K₂CO₃. vjs.ac.vn |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions. | General approach in green chemistry. longdom.org |

Design and Synthesis of Novel N-Dimethoxymethylpyrrolidine Derivatives with Tuned Biological Profiles

The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs with a wide range of biological activities. frontiersin.orgorientjchem.orgresearchgate.netnih.gov The design and synthesis of novel derivatives of this compound hold significant promise for developing new therapeutic agents with tailored pharmacological profiles.

While specific studies on the biological activities of N-dimethoxymethylpyrrolidine derivatives are emerging, the broader class of pyrrolidine derivatives has shown significant potential as antitumor, antimicrobial, and antiviral agents. orientjchem.orgresearchgate.netacs.org For example, novel spiropyridoindolepyrrolidine derivatives have been synthesized and shown to possess antioxidant and antimicrobial properties. frontiersin.org The synthetic strategy often involves multi-component reactions, which allow for the creation of diverse molecular libraries for biological screening. frontiersin.org

The dimethoxymethyl group can influence the pharmacokinetic properties of a molecule, such as its stability and ability to cross biological membranes. By modifying other positions on the pyrrolidine ring or by creating conjugates, it is possible to fine-tune the biological activity. For instance, the synthesis of pyrimidine (B1678525) derivatives, another important class of heterocyclic compounds, has led to the discovery of potent bone anabolic agents. orientjchem.orgajchem-a.com Similar strategies could be applied to N-dimethoxymethylpyrrolidine to explore its potential in various therapeutic areas.

Future research in this area will likely focus on:

Combinatorial Synthesis: Generating libraries of N-dimethoxymethylpyrrolidine derivatives with diverse substituents to screen for a wide range of biological activities.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to optimize their potency and selectivity.

Computational Modeling: Using in silico methods to predict the biological activity and pharmacokinetic properties of new derivatives, guiding synthetic efforts.

Table 2: Examples of Biologically Active Heterocyclic Compounds

| Compound Class | Biological Activity | Synthesis Approach |

| Spiropyridoindolepyrrolidines | Antioxidant, Antimicrobial | Six-component reaction. frontiersin.org |

| Pyrimidine Derivatives | Bone anabolic, Anticancer, Antifungal | Multi-step synthesis, Claisen-Schmidt condensation. orientjchem.orgajchem-a.com |

| Dihydropyrimidine Derivatives | Anticancer, Antimicrobial, Antiviral | Biginelli reaction. nih.gov |

| Phenylalkylamine Derivatives | Bradycardic agents | Multi-step synthesis. researchgate.net |

Exploration of New Catalytic Systems for Highly Selective Transformations of the Dimethoxymethyl Group and Pyrrolidine Ring

The development of new catalytic systems is crucial for the selective functionalization of both the dimethoxymethyl group and the pyrrolidine ring in this compound. Such transformations can provide access to a wide range of valuable intermediates for organic synthesis.

Transformations of the Pyrrolidine Ring: Recent advances in catalysis have enabled a variety of selective transformations of the pyrrolidine ring.

Ring-Opening Reactions: N-alkyl pyrrolidines can undergo selective ring-opening with chloroformates to produce valuable 4-chlorobutyl carbamates. The reaction pathway is dependent on the N-alkyl substituent. acs.org

C-N Bond Cleavage: A combination of Lewis acid and photoredox catalysis allows for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine, enabling skeletal remodeling of the pyrrolidine core. nih.gov

Dehydrogenative Aromatization and Functionalization: Visible light photoredox catalysis can be used for the oxidative dehydrogenative aromatization of pyrrolidines to pyrroles, with concurrent sulfonylation. d-nb.info

Stereoselective Cycloadditions: The use of silver carbonate as a catalyst facilitates the [3+2] cycloaddition reaction between N-tert-butanesulfinylazadienes and azomethine ylides to produce densely substituted pyrrolidines with high stereoselectivity. acs.org

Transformations of the Dimethoxymethyl Group: The dimethoxymethyl group, an acetal (B89532), can also be selectively transformed using various catalytic systems.

Deprotection: The deprotection of aromatic dimethyl acetals to the corresponding aldehydes can be efficiently achieved under mild conditions using trimethylsilyl (B98337) chloride. jst.go.jp A range of other catalysts, including erbium triflate and sodium tetrakis(3,5-trifluoromethylphenyl)borate, can also be used for acetal cleavage. organic-chemistry.org

Selective Activation: In molecules containing both an aldehyde and a dimethoxymethyl group, it is possible to selectively activate the aldehyde for reaction while leaving the acetal intact. For example, [1,2-benzenediolato(2-)-O,O']oxotitanium catalyzes the aldol-type reaction of ketene (B1206846) silyl (B83357) acetals with the aldehyde group of 4-(dimethoxymethyl)benzaldehyde, without affecting the acetal. oup.com

Acetalization: The formation of acetals can be catalyzed by a variety of acids, including conventional acids like HCl, as well as solid acids like Amberlyst-15, which are easily recoverable. acs.org Photocatalytic methods using visible light and a photosensitizer like Eosin Y offer a neutral and green alternative for acetal formation. organic-chemistry.org

Future research will aim to develop catalytic systems that can selectively functionalize one part of the this compound molecule while leaving the other intact, providing a powerful toolkit for synthetic chemists.

Advanced Materials Science Applications of Pyrrolidine-Based Polymers (e.g., as Conjugates)

Polymers containing pyrrolidine moieties are gaining increasing attention in materials science due to their unique properties, including biocompatibility, cationic nature, and catalytic activity. ontosight.aiontosight.aidigitellinc.comnih.gov These polymers are being explored for a variety of advanced applications, often as conjugates with other molecules.

Biomedical Applications: Pyrrolidine-based polymers are highly promising for biomedical applications.

Drug and Gene Delivery: Cationic polymers derived from monomers like N-ethyl pyrrolidine methacrylamide (B166291) (EPA) have been shown to be effective non-viral vectors for the delivery of DNA and miRNA. nih.govresearchgate.netnih.gov The cationic nature of the pyrrolidine group allows for the condensation of nucleic acids into polyplexes, which can be taken up by cells. nih.govnih.gov The biocompatibility and low toxicity of these polymers make them attractive for in vivo applications. nih.gov

Tissue Engineering and Hydrogels: The aqueous solubility and biocompatibility of polymers like poly(N-acryloylpyrrolidine) make them suitable for use in tissue engineering scaffolds and as components of hydrogels for wound healing and biosensors. ontosight.ai

Catalysis and Separation: The catalytic properties of the pyrrolidine ring can be harnessed in polymeric materials.

Polymer-Supported Catalysts: Chiral pyrrolidine units can be incorporated into polymer supports to create recyclable catalysts for asymmetric synthesis. acs.org These polymer-supported catalysts have been successfully used in both batch and continuous-flow systems, showing high enantioselectivity and diastereoselectivity. acs.org

Microporous Organic Polymers (POPs): Pyrrolidine moieties can be confined within the pores of microporous organic polymers. These materials act as efficient and recyclable heterogeneous catalysts for various organic reactions, such as the formation of C=N and C=C bonds. csic.esresearchgate.net

The future of pyrrolidine-based polymers in materials science lies in the development of "smart" materials that can respond to external stimuli, such as pH or temperature, and in the creation of multifunctional materials that combine therapeutic and diagnostic capabilities (theranostics). The ability to tailor the properties of these polymers by adjusting their molecular weight, composition, and architecture opens up a vast design space for new advanced materials. digitellinc.com

常见问题

Q. What are the recommended laboratory synthesis methods for 1-(dimethoxymethyl)pyrrolidine?

A microwave-assisted synthesis approach is commonly employed. For example, a reaction mixture containing 2-fluorobenzaldehyde, dialkylamine (e.g., pyrrolidine derivatives), and potassium carbonate in DMF is heated at 150°C for 20 hours. Post-reaction, the product is extracted with ethyl acetate, washed with ammonium chloride, and purified via reduced-pressure solvent evaporation . For this compound derivatives, similar protocols using dimethoxymethyl precursors and catalytic conditions (e.g., In(OTf)₃) under microwave irradiation yield efficient conversions .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical techniques include:

- ¹H/¹³C NMR : Characteristic peaks for the dimethoxymethyl group (e.g., δ ~3.3–3.5 ppm for methoxy protons) and pyrrolidine ring protons (δ ~1.8–2.1 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the calculated mass (e.g., C₈H₁₅NO₂: [M+H]⁺ = 158.1176) .

- Infrared Spectroscopy (IR) : Stretching vibrations for C-O (1100–1250 cm⁻¹) and N-C (≈1450 cm⁻¹) bonds .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy.

- Avoid exposure to open flames; the compound may decompose under high heat, releasing toxic gases .

- Store in inert, airtight containers at ≤4°C to prevent hydrolysis of the dimethoxymethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR splitting or mass fragments) may arise from:

- Isomeric impurities : Use GC/IR or chiral HPLC to differentiate stereoisomers .

- Solvent interactions : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

- Degradation products : Conduct stability studies under varying pH/temperature and analyze via LC-MS/MS .

Q. What strategies optimize reaction yields for this compound derivatives?

- Catalyst screening : Test Lewis acids (e.g., In(OTf)₃) to enhance electrophilic substitution efficiency .

- Microwave vs. conventional heating : Compare yields; microwave methods often reduce reaction time (e.g., 20 hours → 2 hours) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. How can computational models predict the reactivity of this compound in novel reactions?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design pharmacologically active derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.